molecular formula C14H12O B14781348 2-(Naphthalen-2-yl)-2,3-dihydrofuran

2-(Naphthalen-2-yl)-2,3-dihydrofuran

Cat. No.: B14781348
M. Wt: 196.24 g/mol
InChI Key: UKPUMDLVNAKFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)-2,3-dihydrofuran typically involves the reaction of 2-naphthol with an appropriate aldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst to facilitate the cyclization process. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Naphthalen-2-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with common reagents including halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Naphthalen-2-yl)-2,3-dihydrofuran has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)-2,3-dihydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

  • 2-(Naphthalen-2-yl)-2,3-dihydrobenzofuran
  • 2-(Naphthalen-2-yl)-2,3-dihydrothiophene
  • 2-(Naphthalen-2-yl)-2,3-dihydroindole

Comparison: Compared to these similar compounds, 2-(Naphthalen-2-yl)-2,3-dihydrofuran exhibits unique reactivity due to the presence of the furan ring. This structural feature influences its chemical behavior, making it more reactive in certain types of reactions, such as electrophilic substitution. Additionally, its potential biological activities and applications in various fields further highlight its uniqueness.

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-naphthalen-2-yl-2,3-dihydrofuran

InChI

InChI=1S/C14H12O/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-5,7-10,14H,6H2

InChI Key

UKPUMDLVNAKFTB-UHFFFAOYSA-N

Canonical SMILES

C1C=COC1C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.